molecular formula C28H23N5O4S B2918977 ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate CAS No. 313380-24-4

ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B2918977
CAS No.: 313380-24-4
M. Wt: 525.58
InChI Key: ZZOAKWKGIACBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the amino and cyano groups.

    Cyclization reactions: to form the pyran ring.

    Esterification reactions: to attach the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-hydroxyphenyl)-4H-pyran-3-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.

    Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-chlorophenyl)-4H-pyran-3-carboxylate: Differing by the presence of a chloro group instead of a methoxy group.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O4S/c1-3-36-28(34)25-23(37-26(31)21(15-30)24(25)18-4-7-20(35-2)8-5-18)16-38-27-19(14-29)6-9-22(33-27)17-10-12-32-13-11-17/h4-13,24H,3,16,31H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOAKWKGIACBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.